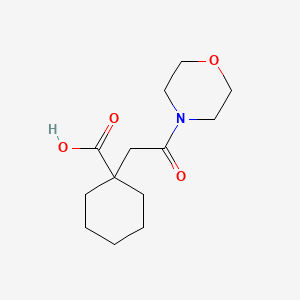![molecular formula C13H9FN4 B7836264 3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7836264.png)
3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the triazole intermediate.
Coupling with Pyridine: The final step involves coupling the triazole-fluorophenyl intermediate with a pyridine derivative through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]pyridine: Similar structure but with a chlorine atom instead of fluorine.
3-[5-(4-Methylphenyl)-1H-1,2,4-triazol-3-yl]pyridine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine enhances its lipophilicity and metabolic stability, making it more effective in crossing biological membranes and resisting metabolic degradation compared to its analogs .
Propriétés
IUPAC Name |
3-[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZRLOQTCRWYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(4-Chlorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B7836194.png)




![4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B7836224.png)
![2-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836249.png)
![2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836256.png)
![2-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7836260.png)
![3-pyridin-3-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7836284.png)
![3-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7836288.png)
![1-[4-Methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B7836293.png)
